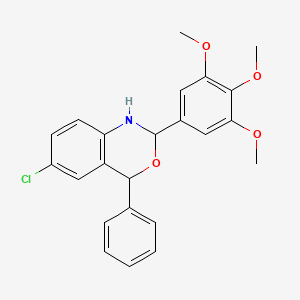![molecular formula C28H28BrN5O2S B11681881 N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 303105-59-1](/img/structure/B11681881.png)
N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(E)-(3-ブロモ-4-メトキシフェニル)メチリデン]-2-{[5-(4-tert-ブチルフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドは、ブロモ化メトキシフェニル基、トリアゾール環、スルファニルアセトヒドラジド部分を特徴とするユニークな構造を持つ複雑な有機化合物です。この化合物は、潜在的な生物学的および化学的特性のために、科学研究のさまざまな分野で注目されています。
準備方法
合成ルートと反応条件
N'-[(E)-(3-ブロモ-4-メトキシフェニル)メチリデン]-2-{[5-(4-tert-ブチルフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドの合成は、通常、個々の成分の調製から始まる複数ステップを伴います。ブロモ化メトキシフェニル基は、4-メトキシベンズアルデヒドのブロモ化によって合成できます。トリアゾール環は、多くの場合、適切な前駆体を含む環化反応によって形成されます。最後のステップは、これらの成分を特定の条件下でアセトヒドラジドと縮合させて目的化合物を形成することです。
工業的生産方法
この化合物の工業的生産は、収率と純度を最大化するために、合成経路の最適化を伴う可能性が高くなります。 これには、反応効率と持続可能性を高めるためのフローマイクロリアクターシステムの使用が含まれる場合があります .
化学反応の分析
反応の種類
N'-[(E)-(3-ブロモ-4-メトキシフェニル)メチリデン]-2-{[5-(4-tert-ブチルフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、特定の条件下で酸化して対応する酸化物を生成することができます。
還元: 還元反応は、臭素原子を水素原子に還元するなど、官能基を修飾するために実行できます。
置換: メトキシフェニル基の臭素原子は、適切な条件下で他の求核剤と置換できます。
一般的な試薬と条件
これらの反応に一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのアジ化ナトリウムなどの求核剤が含まれます。条件は、目的の反応に応じて異なりますが、通常、制御された温度と溶媒を伴います。
主要な製品
これらの反応から生成される主要な生成物は、特定の反応の種類によって異なります。たとえば、酸化は対応するケトンまたはアルデヒドを生じさせる可能性があり、置換反応は分子に新しい官能基を導入する可能性があります。
科学研究への応用
N'-[(E)-(3-ブロモ-4-メトキシフェニル)メチリデン]-2-{[5-(4-tert-ブチルフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドは、いくつかの科学研究に応用されています。
化学: より複雑な分子の合成における構成要素として使用されます。
生物学: この化合物の潜在的な生物活性により、薬理学および生化学の研究の候補となっています。
医学: 抗菌性や抗癌性などの潜在的な治療効果に関する研究が進められています。
産業: 新しい材料の開発や化学反応における触媒として使用される可能性があります。
科学的研究の応用
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
N'-[(E)-(3-ブロモ-4-メトキシフェニル)メチリデン]-2-{[5-(4-tert-ブチルフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドの作用機序は、特定の分子標的との相互作用を伴います。トリアゾール環とブロモ化メトキシフェニル基は、酵素または受容体への結合に関与し、その活性を調節している可能性があります。正確な経路と標的は、特定の用途によって異なり、現在も研究中です。
類似化合物の比較
類似化合物
ユニークさ
N'-[(E)-(3-ブロモ-4-メトキシフェニル)メチリデン]-2-{[5-(4-tert-ブチルフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドは、ブロモ化メトキシフェニル基とトリアゾール環の組み合わせによりユニークです。これにより、類似化合物には見られない特定の化学的および生物学的特性が与えられます。このユニークさは、さまざまな研究用途において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 4-bromo-N-[(E)-(4-tert-butylphenyl)methylidene]benzenesulfonamide
- 3-bromo-N’-[(E)-(4-methoxy-1-naphthyl)methylidene]benzohydrazide
Uniqueness
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its combination of a brominated methoxyphenyl group and a triazole ring, which imparts specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research applications.
特性
CAS番号 |
303105-59-1 |
|---|---|
分子式 |
C28H28BrN5O2S |
分子量 |
578.5 g/mol |
IUPAC名 |
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C28H28BrN5O2S/c1-28(2,3)21-13-11-20(12-14-21)26-32-33-27(34(26)22-8-6-5-7-9-22)37-18-25(35)31-30-17-19-10-15-24(36-4)23(29)16-19/h5-17H,18H2,1-4H3,(H,31,35)/b30-17+ |
InChIキー |
MJYGYQSLIBPSCA-OCSSWDANSA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=C(C=C4)OC)Br |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=C(C=C4)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B11681802.png)
![8-(benzylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11681804.png)
![(5E)-1-(4-methoxyphenyl)-5-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681807.png)
![(5E)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11681809.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11681813.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11681819.png)
![(2Z)-N-acetyl-6-chloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11681821.png)
![N-(4-iodophenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]acetamide](/img/structure/B11681823.png)

![2-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11681839.png)
![(5Z)-5-[(2-fluorophenyl)methylidene]-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11681845.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11681850.png)
![(5Z)-5-[4-(2-bromoethoxy)-3-methoxybenzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681862.png)
